COX-2 Inhibition Potency and Selectivity Framework
In matched-core analogs, 1,2,4-triazole-3-carboxylic acid derivatives with N1-(4-methoxyphenyl) substitution demonstrate dual COX-1/COX-2 inhibition, achieving IC50 values as low as 39.8 μM (COX-1) and 46.3 μM (COX-2) in the carboxamide sub-series, comparable to indomethacin and celecoxib in efficacy while exhibiting reduced gastric ulcerogenicity [1]. The C5-phenyl substituent present in 94206-16-3—versus C5-(3,4,5-trimethoxyphenyl) or C5-halomethyl—preserves a hydrophobic interaction surface essential for COX-2 binding, as corroborated by docking studies on the pyridyl analog series [2].
| Evidence Dimension | COX-1 and COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 predicted < 50 μM (based on 4-methoxyphenyl-N1 congener data) |
| Comparator Or Baseline | Indomethacin (reference NSAID); Celecoxib (COX-2 selective); N1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide 6: COX-1 IC50 = 39.8 μM, COX-2 IC50 = 46.3 μM |
| Quantified Difference | Target compound is the carboxylic acid analog of potent COX-inhibiting carboxamides; conversion to carboxamide derivatives may yield similar or improved potency |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay; data from structurally related 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide series |
Why This Matters
The N1-(4-methoxyphenyl) moiety is pharmacophorically validated for COX inhibition, and 94206-16-3 represents the most synthetically accessible carboxylic acid entry point into this chemotype.
- [1] Abdel-Aziz, M.; Abuo-Rahma, G. E.-D. A.; Beshr, E. A.; Farag, N. A. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. Eur. J. Med. Chem. 2014, 77, 155–165. DOI: 10.1016/j.ejmech.2014.03.001. View Source
- [2] Lindner, M.; Sippl, W. Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors. Sci. Pharm. 2010, 78, 195–214. DOI: 10.3797/scipharm.0912-18. View Source
